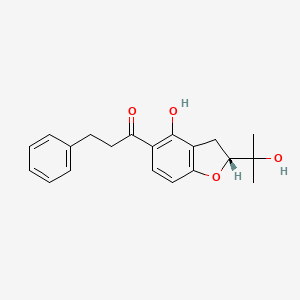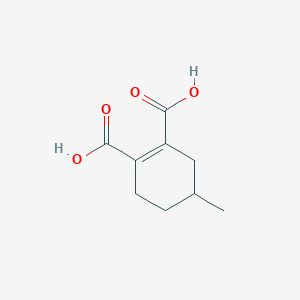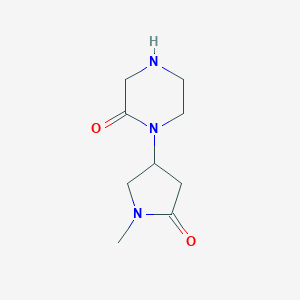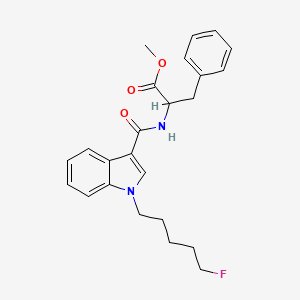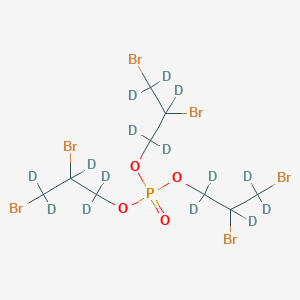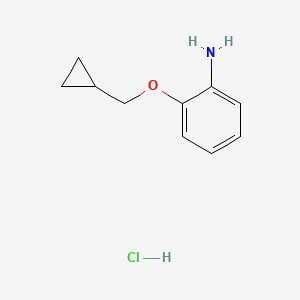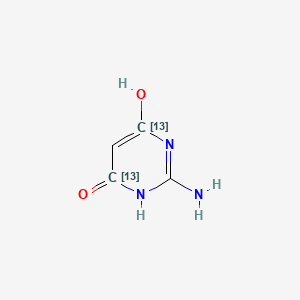
2-Amino-4,6-dihydroxypyrimidine-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,6-dihydroxypyrimidine-13C2 is a labeled compound used primarily in research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and an amino group at the 2 position on the pyrimidine ring. The “13C2” label indicates that two carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxypyrimidine-13C2 typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction proceeds through a series of steps including cyclization and deprotection to yield the desired compound .
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Amino-4,6-dihydroxypyrimidine-13C2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to amino groups.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
科学研究应用
2-Amino-4,6-dihydroxypyrimidine-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving nucleic acids and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Amino-4,6-dihydroxypyrimidine-13C2 involves its interaction with various molecular targets and pathways. The compound can inhibit the production of nitric oxide in immune-activated cells, which is significant in the context of inflammatory and immune responses . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and nucleic acids .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound has similar inhibitory effects on nitric oxide production but differs in its chemical structure and reactivity.
2,4-Diamino-6-hydroxypyrimidine: Known for its antiviral properties, this compound is structurally similar but has different functional groups.
Uniqueness
2-Amino-4,6-dihydroxypyrimidine-13C2 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
属性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
129.09 g/mol |
IUPAC 名称 |
2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1 |
InChI 键 |
AUFJTVGCSJNQIF-SUEIGJEOSA-N |
手性 SMILES |
C1=[13C](N=C(N[13C]1=O)N)O |
规范 SMILES |
C1=C(N=C(NC1=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


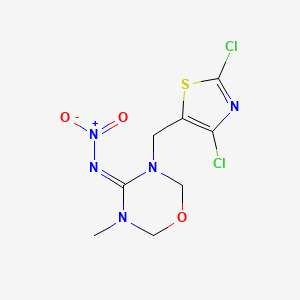
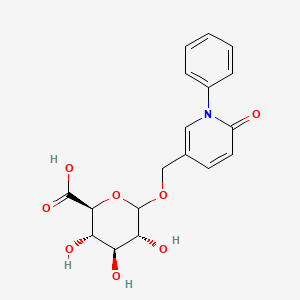
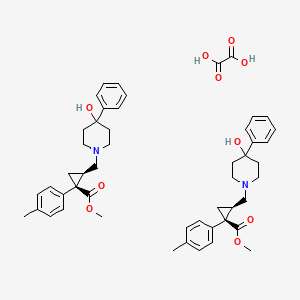
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)



